molecular formula C18H34O10S2 B605138 Acid-PEG3-SS-PEG3-Acid CAS No. 2055014-98-5

Acid-PEG3-SS-PEG3-Acid

Cat. No. B605138
M. Wt: 474.58
InChI Key: DLBWMEFQLZTRTD-UHFFFAOYSA-N
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Description

Acid-PEG3-SS-PEG3-Acid is a homobifunctional, cleavable PEG linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . Carboxylic acids can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent . PEG spacer increases the compound’s solubility .


Synthesis Analysis

Acid-PEG3-SS-PEG3-Acid is a cleavable 6 unit PEG used in the synthesis of antibody-drug conjugates (ADCs) . It is available in quantities of 250 mg and 500 mg .


Molecular Structure Analysis

The molecular formula of Acid-PEG3-SS-PEG3-Acid is C18H34O10S2 . Its molecular weight is 474.6 g/mol . The InChI string is InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) .


Chemical Reactions Analysis

Carboxylic acids can react with primary amines in the presence of activators such as EDC and HATU . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .


Physical And Chemical Properties Analysis

The molecular weight of Acid-PEG3-SS-PEG3-Acid is 474.6 g/mol . It has 2 hydrogen bond donors, 12 hydrogen bond acceptors, and 25 rotatable bonds . The topological polar surface area is 181 Ų . The compound is not charged .

Scientific Research Applications

  • Ion-Exchange and Coordination for Sorption of Ions : A study by Zhu and Alexandratos (2015) demonstrated the use of phosphorylated mono- and triethylene glycol ethyl esters, similar in structure to Acid-PEG3-SS-PEG3-Acid, in the sorption of U(VI) and various trivalent ions from phosphoric acid solutions. This application is significant for ion-exchange and coordination processes in chemical engineering and environmental cleanup efforts (Zhu & Alexandratos, 2015).

  • Biocompatible and Bioreducible Micelles in Drug Delivery : Lu et al. (2015) explored α-amino acid-based poly(disulfide urethane)s, structurally related to Acid-PEG3-SS-PEG3-Acid, for creating biocompatible and bioreducible micelles. These micelles showed potential for triggered intracellular anticancer drug delivery, highlighting the application of such compounds in targeted and responsive medical treatments (Lu et al., 2015).

  • Redox-Sensitive Nanoscale Coordination Polymers for Cancer Theranostics : Research by Zhao et al. (2017) on redox-sensitive nanoscale coordination polymers using manganese ions and disulfide-containing organic bridging ligands, akin to Acid-PEG3-SS-PEG3-Acid, for drug delivery and magnetic resonance imaging in cancer theranostics, represents another significant application. These polymers were effective in tumor targeting and therapy, underscoring the compound's utility in advanced medical applications (Zhao et al., 2017).

  • Synthesis of Novel Compounds Using Polymer-Supported Catalysts : Naidu et al. (2012) utilized polyethyleneglycol bound sulfonic acid, similar to Acid-PEG3-SS-PEG3-Acid, as a catalyst in synthesizing compounds with significant antiviral activity. This showcases the role of such compounds in facilitating chemical reactions, particularly in pharmaceutical research (Naidu et al., 2012).

Safety And Hazards

Acid-PEG3-SS-PEG3-Acid is not classified as a hazard .

Future Directions

Acid-PEG3-SS-PEG3-Acid is a promising compound for research, particularly in the field of drug delivery . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a focus of ongoing research .

Relevant Papers The role of PEG3 in the occurrence and prognosis of colon cancer has been discussed in a paper . The paper reveals that PEG3 is a prognostic biomarker for colon cancer, and the potential mechanism might involve altered epigenetic regulation on different levels including microRNA and methylation of a CpG island for PEG3 .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBWMEFQLZTRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG3-SS-PEG3-Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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